(S,S)-meta-nitro-Chloramphenicol
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Overview
Description
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a dihydroxypropyl moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde, chloroacetyl chloride, and dihydroxypropane.
Formation of Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with dihydroxypropane under basic conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using chloroacetyl chloride in the presence of a suitable catalyst to introduce the dichloroacetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar solvents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: A stereoisomer with similar chemical properties but different spatial arrangement.
Florfenicol: A related compound with antimicrobial properties, used in veterinary medicine.
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJFHVKAXPFIY-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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